2-甲基-6-(三氟甲基)喹啉

描述

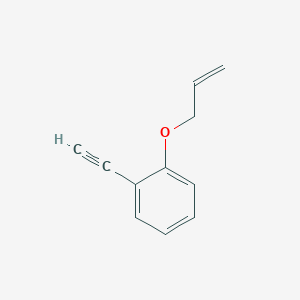

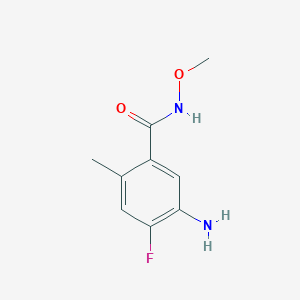

2-Methyl-6-(trifluoromethyl)quinoline is a synthetic organic compound that belongs to the family of quinoline derivatives. It has a molecular formula of C11H8F3N .

Synthesis Analysis

The synthesis of 2-trifluoromethyl quinolines can be achieved through the condensation of α,β-unsaturated trifluoromethyl ketones with anilines in trichloroacetic acid (TCA), yielding 2-trifluoromethyl quinolines in moderate to excellent yields . Another method involves the palladium-catalyzed coupling reaction of trifluoromethylacetimidoyl iodide with dialkyl vinylphosphonates .Molecular Structure Analysis

The molecular structure of 2-Methyl-6-(trifluoromethyl)quinoline consists of a quinoline core with a trifluoromethyl group attached at the 6-position and a methyl group at the 2-position . The strong and distinct C-H stretching band at 2924/2925 cm-1 (FT-IR / FT- Raman) and 2956/2964 cm-1 (FT-IR / FT-Raman) are in agreement with the theoretical values of 2933 cm-1 (mode no: 61) and 2979 cm-1 (mode no:62) by B3LYP/cc-pVQZ method and are well supported by the PED values .Chemical Reactions Analysis

The chemical reactions involving 2-Methyl-6-(trifluoromethyl)quinoline include oxidation of 6-chloroquinoline to N -oxide with m -chloroperoxybenzoic acid, successive treatment with ‘BF 2 CF 3 ’ producing 2d, and the reaction of 2d with Me 3 SiCF 3 and CsF afforded 6-chloro-2-trifluoromethylquinoline . Another reaction involves the Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole .Physical And Chemical Properties Analysis

2-Methyl-6-(trifluoromethyl)quinoline has a molecular weight of 211.18 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 226 . It has a XLogP3 of 3.5, indicating its lipophilicity .科学研究应用

不对称氢化

- 催化方案:不对称氢化喹啉,包括 2-烷基喹啉和 2-芳基喹啉,由手性阳离子 η(6)-芳烃-N-甲苯磺酰乙二胺-Ru(II)配合物催化。该工艺可有效氢化多种喹啉衍生物,得到高对映体过量 (ee) 和完全转化的生物活性四氢喹啉。该方法适用于某些生物活性四氢喹啉的克级合成,例如 6-氟-2-甲基-1,2,3,4-四氢喹啉,它是抗菌剂 (S)-氟甲喹的关键中间体 (Wang et al., 2011)。

抗菌活性

- 三唑衍生物:通过 4-叠氮-8-(三氟甲基)喹啉与不同化合物的反应合成了取代的 1,2,3-三唑。这些新合成的三唑衍生物已过筛选,具有抗菌活性 (Holla et al., 2005)。

纳米材料辅助合成

- 批量合成增强:利用 Fe3O4@SiO2 等纳米材料已显示出提高杂环化合物(如 2-甲基-6-硝基喹啉)产率。这些催化剂的存在减少了反应时间并增加了产率,使其在批量药物工业中具有价值 (Chandrappa et al., 2020)。

光学和 NLO 性质

- 合成和分析:使用钯催化的铃木-宫浦交叉偶联反应合成了新型芳基化喹啉。通过各种分析技术确认了结构,并通过密度泛函理论 (DFT) 计算探索了它们的 NLO 性质 (Khalid et al., 2019)。

生物成像

- 生物成像中的喹啉衍生物:无催化剂合成 2,4-二取代的 7-氨基喹啉(含有氨基和三氟甲基)显示出强烈的分子内电荷转移荧光,并具有大的斯托克斯位移。一些衍生物专门靶向各种细胞系中的高尔基体,显示出作为生物成像中高尔基体定位探针的潜力 (Chen et al., 2019)。

选择性官能化

- 金属化和羧化:2-(三氟甲基)喹啉可以根据试剂的选择在不同位置进行选择性金属化和随后官能化。该工艺允许制备各种三氟甲基取代的喹啉甲酸 (Schlosser & Marull, 2003)。

抗氧化和抗菌活性

- 三唑喹啉类似物:1, 2, 3 三唑喹啉衍生物已被合成并评估其抗氧化和抗菌活性,显示出在这些领域的巨大潜力 (Bhosale, Shirame, & Jadhav, 2013)。

作用机制

Target of Action

Quinoline compounds are known to interact with various enzymes and receptors, influencing numerous biological processes .

Mode of Action

Quinoline compounds generally interact with their targets through a variety of mechanisms, including direct binding, inhibition, or modulation of the target’s activity .

Biochemical Pathways

Quinoline compounds are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (21118) suggests that it may have favorable absorption and distribution characteristics .

Result of Action

Quinoline compounds are known to have a broad range of effects, including antibacterial, antineoplastic, and antiviral activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of quinoline compounds .

安全和危害

未来方向

While specific future directions for 2-Methyl-6-(trifluoromethyl)quinoline are not explicitly mentioned in the search results, quinoline derivatives are a significant area of research due to their wide range of biological properties. They are crucial building blocks in creating physiologically active compounds, and their uses in medicinal chemistry are escalating .

属性

IUPAC Name |

2-methyl-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c1-7-2-3-8-6-9(11(12,13)14)4-5-10(8)15-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSCBEQRKQRFEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66023-21-0 | |

| Record name | 2-Methyl-6-(trifluoromethyl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066023210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-6-(TRIFLUOROMETHYL)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXL624TP51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-4-methyl-benzamide](/img/structure/B3148803.png)

![[1,2,4]Triazolo[4,3-b]pyridazin-8-amine](/img/structure/B3148820.png)

![2-[(2-Chlorophenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B3148860.png)